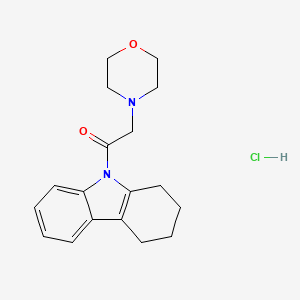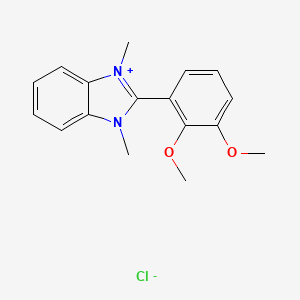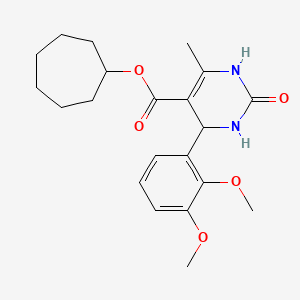![molecular formula C24H32N2O2 B4956951 N-[3-(3-methoxyphenyl)propyl]-1-(2-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B4956951.png)
N-[3-(3-methoxyphenyl)propyl]-1-(2-methylbenzyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(3-methoxyphenyl)propyl]-1-(2-methylbenzyl)-4-piperidinecarboxamide, also known as MPBP, is a chemical compound that belongs to the piperidine family. MPBP is a psychoactive drug that acts as a potent and selective agonist for the μ-opioid receptor. This chemical compound has gained significant attention in the scientific community due to its potential applications in the field of pharmacology.
作用機序
N-[3-(3-methoxyphenyl)propyl]-1-(2-methylbenzyl)-4-piperidinecarboxamide acts as a selective agonist for the μ-opioid receptor, which is responsible for mediating the effects of endogenous opioid peptides such as endorphins and enkephalins. By binding to the μ-opioid receptor, N-[3-(3-methoxyphenyl)propyl]-1-(2-methylbenzyl)-4-piperidinecarboxamide activates downstream signaling pathways that result in the inhibition of pain transmission and the release of dopamine, leading to feelings of euphoria and reward.
Biochemical and Physiological Effects:
N-[3-(3-methoxyphenyl)propyl]-1-(2-methylbenzyl)-4-piperidinecarboxamide exhibits a range of biochemical and physiological effects, including pain relief, sedation, and euphoria. The compound has also been found to reduce inflammation and exhibit anti-depressant properties. However, these effects are dose-dependent and can vary depending on the individual's tolerance and sensitivity to the drug.
実験室実験の利点と制限
N-[3-(3-methoxyphenyl)propyl]-1-(2-methylbenzyl)-4-piperidinecarboxamide has several advantages and limitations for use in lab experiments. The compound's potent analgesic and anti-inflammatory properties make it a promising candidate for the development of new pain medications. However, the compound's potential for addiction and abuse must be carefully considered when evaluating its therapeutic potential.
将来の方向性
There are several future directions for research on N-[3-(3-methoxyphenyl)propyl]-1-(2-methylbenzyl)-4-piperidinecarboxamide. One area of interest is the development of new pain medications that utilize the compound's potent analgesic properties. Additionally, further studies are needed to fully understand the compound's anti-inflammatory and anti-depressant effects and their potential therapeutic applications. Finally, future research should focus on developing safer and more effective forms of the compound that minimize the potential for addiction and abuse.
合成法
The synthesis of N-[3-(3-methoxyphenyl)propyl]-1-(2-methylbenzyl)-4-piperidinecarboxamide involves several steps, including the reaction of 3-(3-methoxyphenyl)propylamine with 2-methylbenzylchloride to yield N-[3-(3-methoxyphenyl)propyl]-2-methylbenzylamine. The subsequent reaction of N-[3-(3-methoxyphenyl)propyl]-2-methylbenzylamine with piperidine-4-carboxylic acid yields the final product, N-[3-(3-methoxyphenyl)propyl]-1-(2-methylbenzyl)-4-piperidinecarboxamide.
科学的研究の応用
N-[3-(3-methoxyphenyl)propyl]-1-(2-methylbenzyl)-4-piperidinecarboxamide has been extensively studied for its potential applications in the field of pharmacology. The compound has been shown to possess potent analgesic properties, making it a promising candidate for the development of new pain medications. Additionally, N-[3-(3-methoxyphenyl)propyl]-1-(2-methylbenzyl)-4-piperidinecarboxamide has been found to exhibit anti-inflammatory and anti-depressant effects, further highlighting its potential therapeutic applications.
特性
IUPAC Name |
N-[3-(3-methoxyphenyl)propyl]-1-[(2-methylphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O2/c1-19-7-3-4-10-22(19)18-26-15-12-21(13-16-26)24(27)25-14-6-9-20-8-5-11-23(17-20)28-2/h3-5,7-8,10-11,17,21H,6,9,12-16,18H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUXGAOVJKENDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)C(=O)NCCCC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-methoxyphenyl)propyl]-1-(2-methylbenzyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide](/img/structure/B4956873.png)
![N~2~-(2-ethylphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4956884.png)
![2-iodo-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B4956886.png)




![5-imino-2-phenyl-6-(2,3,4-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4956919.png)
![N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(4-bromobenzamide)](/img/structure/B4956922.png)
![diethyl [2-(4-chloro-3-methylphenoxy)ethyl]malonate](/img/structure/B4956928.png)
![5-{3-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4956935.png)
![1-(2-chlorobenzyl)-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4956950.png)
![2-[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]-N-(4-chlorophenyl)hydrazinecarboxamide](/img/structure/B4956952.png)
![methyl 2-{[(4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B4956964.png)